Rhodanine, 3-(m-hydroxyphenyl)-

Übersicht

Beschreibung

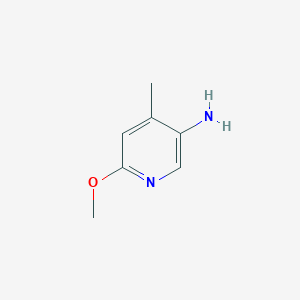

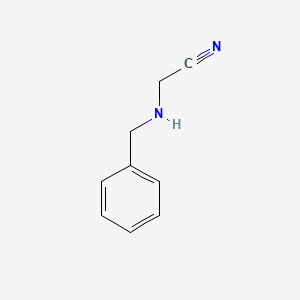

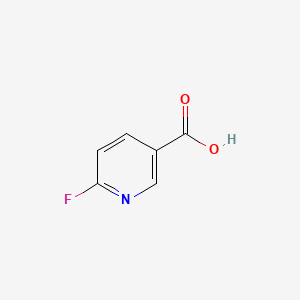

Rhodanine, 3-(m-hydroxyphenyl)- is a useful research compound. Its molecular formula is C9H7NO2S2 and its molecular weight is 225.3 g/mol. The purity is usually 95%.

The exact mass of the compound Rhodanine, 3-(m-hydroxyphenyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rhodanine, 3-(m-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(m-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Rhodanine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets of Rhodanine, 3-(m-hydroxyphenyl)- would depend on its specific chemical structure and the biological context in which it is used.

Mode of Action

Rhodanine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The exact mode of action of Rhodanine, 3-(m-hydroxyphenyl)- would depend on its specific targets and the nature of its interaction with these targets.

Biochemical Pathways

Rhodanine derivatives are known to affect various biochemical pathways, depending on their specific targets . For example, some rhodanine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, thereby affecting the bacterial cell wall synthesis pathway .

Biochemische Analyse

Biochemical Properties

Rhodanine, 3-(m-hydroxyphenyl)-, plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid. Rhodanine, 3-(m-hydroxyphenyl)-, acts as an inhibitor of xanthine oxidase, thereby reducing the production of uric acid and potentially alleviating conditions such as hyperuricemia .

Additionally, Rhodanine, 3-(m-hydroxyphenyl)-, has been found to interact with various proteins involved in cellular signaling pathways. For instance, it can bind to and inhibit the activity of certain kinases, which are enzymes that play a pivotal role in the regulation of cell growth and differentiation. These interactions highlight the compound’s potential as a therapeutic agent in the treatment of diseases characterized by abnormal cell proliferation .

Cellular Effects

The effects of Rhodanine, 3-(m-hydroxyphenyl)-, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Rhodanine, 3-(m-hydroxyphenyl)-, has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. This is achieved through the downregulation of cyclin-dependent kinases and the upregulation of pro-apoptotic proteins .

Moreover, Rhodanine, 3-(m-hydroxyphenyl)-, affects cellular metabolism by inhibiting key metabolic enzymes. This leads to a reduction in the production of reactive oxygen species and an overall decrease in oxidative stress, which is beneficial in preventing cellular damage and promoting cell survival .

Molecular Mechanism

The molecular mechanism of action of Rhodanine, 3-(m-hydroxyphenyl)-, involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Rhodanine, 3-(m-hydroxyphenyl)-, binds to the active site of xanthine oxidase, forming a stable complex that prevents the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid .

Furthermore, Rhodanine, 3-(m-hydroxyphenyl)-, inhibits the activity of kinases by binding to their ATP-binding sites. This inhibition disrupts the phosphorylation of downstream targets, leading to alterations in cell signaling pathways and gene expression. These molecular interactions underscore the compound’s potential as a therapeutic agent in the treatment of various diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodanine, 3-(m-hydroxyphenyl)-, have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that Rhodanine, 3-(m-hydroxyphenyl)-, maintains its inhibitory effects on xanthine oxidase and kinases, resulting in sustained reductions in uric acid levels and cell proliferation .

Prolonged exposure to Rhodanine, 3-(m-hydroxyphenyl)-, can lead to adaptive cellular responses, such as the upregulation of compensatory pathways that counteract the compound’s inhibitory effects. These findings highlight the importance of monitoring the temporal effects of Rhodanine, 3-(m-hydroxyphenyl)-, in laboratory settings to optimize its therapeutic potential .

Dosage Effects in Animal Models

The effects of Rhodanine, 3-(m-hydroxyphenyl)-, vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits xanthine oxidase and kinases, leading to therapeutic benefits such as reduced uric acid levels and decreased tumor growth. At high doses, Rhodanine, 3-(m-hydroxyphenyl)-, can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have been observed, where the therapeutic benefits of Rhodanine, 3-(m-hydroxyphenyl)-, plateau at higher doses, while the risk of adverse effects increases. These findings underscore the importance of determining the optimal dosage range for Rhodanine, 3-(m-hydroxyphenyl)-, to maximize its therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

Rhodanine, 3-(m-hydroxyphenyl)-, is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by hepatic enzymes, leading to the formation of various metabolites that retain some of the parent compound’s biological activity. These metabolites can further interact with xanthine oxidase and kinases, contributing to the overall therapeutic effects of Rhodanine, 3-(m-hydroxyphenyl)- .

Additionally, Rhodanine, 3-(m-hydroxyphenyl)-, affects metabolic flux by modulating the activity of key metabolic enzymes. This results in changes in metabolite levels, such as reduced concentrations of uric acid and reactive oxygen species, which are beneficial in preventing oxidative stress and cellular damage .

Transport and Distribution

The transport and distribution of Rhodanine, 3-(m-hydroxyphenyl)-, within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Rhodanine, 3-(m-hydroxyphenyl)-, accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its therapeutic effects .

Furthermore, Rhodanine, 3-(m-hydroxyphenyl)-, interacts with binding proteins that facilitate its transport across cellular membranes and its localization to specific subcellular compartments. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

Rhodanine, 3-(m-hydroxyphenyl)-, exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways. Additionally, Rhodanine, 3-(m-hydroxyphenyl)-, can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals .

The subcellular localization of Rhodanine, 3-(m-hydroxyphenyl)-, influences its activity by determining the accessibility of its target biomolecules. For example, the localization of Rhodanine, 3-(m-hydroxyphenyl)-, to mitochondria enhances its ability to modulate mitochondrial enzymes and reduce oxidative stress, thereby promoting cell survival and function .

Eigenschaften

IUPAC Name |

3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOHYYNHIDAVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178107 | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23517-76-2 | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)

![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)